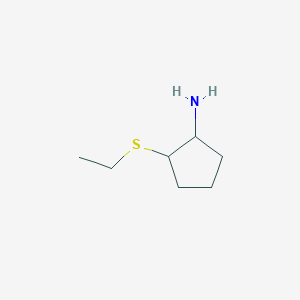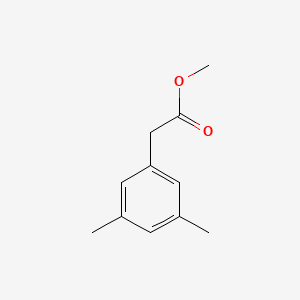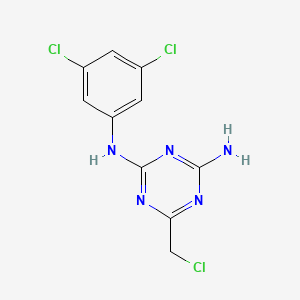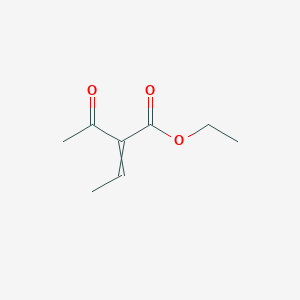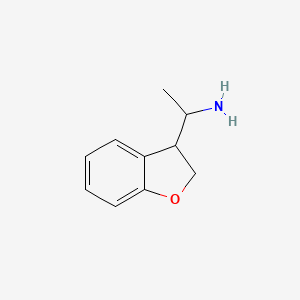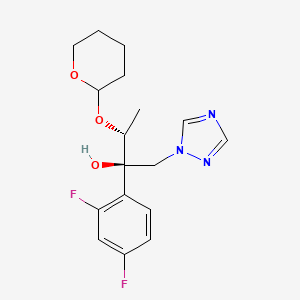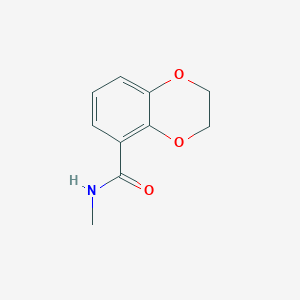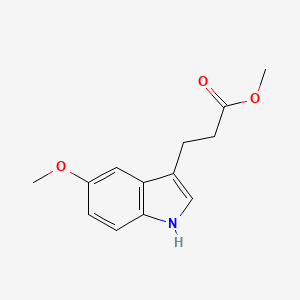
Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate
Overview
Description
“Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate” is a compound that belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .
Synthesis Analysis
The synthesis of “Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate” and its derivatives has been described in the literature . The synthetic route involved the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization to corresponding 5- [ (1 H -indol-3-yl)methyl]-1,3,4-oxadiazole-2 (3 H)-thiones .Molecular Structure Analysis
The molecule of the title compound, C12H13NO2, adopts an essentially planar conformation (r.m.s. deviation = 0.057 Å). In the crystal, the molecules are linked by intermolecular N-H⋯O hydrogen bonds, generating chains along .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . They are crystalline colorless in nature with specific odors .Scientific Research Applications
I have conducted a search for scientific research applications of Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate, also known as 1H-Indole-3-propanoic acid, 5-methoxy-, methyl ester. However, the specific details on unique applications in various fields are limited in the available resources. Below is a summary based on the general information found:
Drug Discovery
This compound may be used in drug discovery processes, particularly in the synthesis of new pharmaceuticals. Indole derivatives have been explored for their potential in creating treatments for various diseases due to their bioactive properties .
Organic Synthesis
As a chemical compound, it finds applications in organic synthesis. Its properties may be utilized in the synthesis of complex organic molecules, which can serve as intermediates or final products in chemical reactions.
Molecular Docking Studies
Indole derivatives are often used in molecular docking studies to predict how a compound might interact with a biological target, which is crucial in the design of new drugs .
Tubulin Polymerization Inhibition
Some indole derivatives have shown potential as tubulin polymerization inhibitors, which could be relevant in cancer research and treatment .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future direction in the research of “Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate” and its derivatives could be focused on further exploring its biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate, also known as 1H-Indole-3-propanoic acid, 5-methoxy-, methyl ester, is a type of indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate involves its interaction with these target receptors. Once bound, it can influence the function of these receptors and induce various biological responses . The exact nature of these interactions and the resulting changes can vary depending on the specific receptor and the biological context.
Biochemical Pathways
Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate can affect various biochemical pathways due to its interaction with multiple receptors . The affected pathways and their downstream effects can be diverse, ranging from antiviral to anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate’s action can be diverse due to its ability to interact with multiple receptors . These effects can include a range of biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
methyl 3-(5-methoxy-1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-10-4-5-12-11(7-10)9(8-14-12)3-6-13(15)17-2/h4-5,7-8,14H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZCGIMHNVFNMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60710794 | |
| Record name | Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60710794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100372-62-1 | |
| Record name | Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60710794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


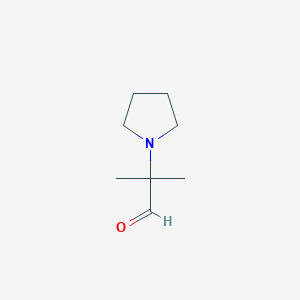
![n-Methyl-[1,1'-biphenyl]-3-methanamine](/img/structure/B1422738.png)


